molecular formula C10H14Cl3N5 B3011337 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride CAS No. 1808104-23-5

5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride

Cat. No.: B3011337
CAS No.: 1808104-23-5
M. Wt: 310.61
InChI Key: KZJVHRIYMWGOMZ-UHFFFAOYSA-N
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Description

5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl3N5 and its molecular weight is 310.61. The purity is usually 95%.
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Biological Activity

5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The compound primarily acts as an inhibitor of the protein kinase B (Akt) pathway, which is crucial in regulating cell survival and proliferation. Akt is often hyperactivated in cancers, making it a prime target for therapeutic intervention. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine can exhibit selective inhibition of Akt, leading to reduced tumor growth and increased apoptosis in cancer cells.

Efficacy Against Cancer Cell Lines

Recent research has demonstrated that 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine dihydrochloride exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for various derivatives against different cell lines:

CompoundCell LineIC50 (nM)Mechanism of Action
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidineLNCaP18.0Akt Inhibition
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidinePC-321.3Akt Inhibition
5eHeLa<50Induction of Apoptosis
5kHepG2<100Upregulation of pro-apoptotic proteins

These findings suggest that this compound can effectively induce apoptosis through the regulation of apoptotic markers such as caspase-3 and Bax while downregulating Bcl-2 in HepG2 cells .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives can be significantly influenced by their structural components. Variations in substituents on the piperazine ring and the pyrimidine core have been systematically studied to optimize potency and selectivity for Akt inhibition.

  • Chlorine Substitution : The presence of a chlorine atom at the 5-position has been shown to enhance selectivity for Akt over other kinases such as PKA.
  • Piperazine Modifications : Different piperazine derivatives have been evaluated for their effects on bioavailability and metabolic stability. For instance, compounds with bulky substituents on the piperazine ring often exhibit improved cellular uptake but may suffer from reduced selectivity .

Case Studies

A notable study investigated the effects of various pyrrolo[2,3-d]pyrimidine derivatives on cancer cell lines. Among them, compound 5k was highlighted for its ability to induce apoptosis in HepG2 cells by modulating key apoptotic proteins . This compound was compared to standard treatments like Staurosporine, demonstrating comparable efficacy in activating caspase pathways.

Another case involved the assessment of 5q and 5t , which displayed potent antiproliferative effects against LNCaP and PC-3 cell lines with IC50 values indicating strong activity at nanomolar concentrations . These findings support the ongoing development of these compounds as potential therapeutic agents targeting Akt in cancer treatment.

Scientific Research Applications

Inhibition of Cyclin Dependent Kinases (CDKs)

One of the primary applications of this compound is as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer. Research indicates that 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine; dihydrochloride can selectively inhibit various CDKs, including CDK1, CDK2, CDK4, and CDK6. This inhibition can potentially lead to the development of new cancer therapies.

Table 1: CDK Inhibition Profile of 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

CDK Target Inhibition Activity Reference
CDK1Moderate
CDK2High
CDK4High
CDK6Moderate

Glycogen Synthase Kinase 3 (GSK-3) Modulation

The compound also acts as a modulator of glycogen synthase kinase 3 (GSK-3), which plays a pivotal role in various cellular processes including metabolism and cell differentiation. Inhibition of GSK-3 has been linked to neuroprotective effects and the treatment of mood disorders.

Case Study: Neuroprotective Effects
A study demonstrated that administering 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine; dihydrochloride in animal models resulted in significant neuroprotection against neurotoxicity induced by amyloid-beta peptides, suggesting its potential in treating Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, leading to various derivatives with enhanced pharmacological properties. For instance, modifications on the piperazine ring have yielded compounds with increased potency against specific cancer cell lines.

Table 2: Synthesized Derivatives and Their Activities

Derivative Activity Reference
7-Cyclopentyl-N,N-dimethyl derivativeEnhanced CDK inhibition
Nitroso derivativeIncreased GSK-3 inhibition

Clinical Implications

The potential clinical implications of 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine; dihydrochloride are vast:

Cancer Therapy

Given its ability to inhibit key kinases involved in tumor proliferation, this compound is being investigated as a candidate for targeted cancer therapies.

Neurological Disorders

Its modulatory effects on GSK-3 suggest that it could be beneficial for treating conditions like bipolar disorder and Alzheimer's disease.

Properties

IUPAC Name

5-chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5.2ClH/c11-7-5-13-9-8(7)10(15-6-14-9)16-3-1-12-2-4-16;;/h5-6,12H,1-4H2,(H,13,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJVHRIYMWGOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C(=CN3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.